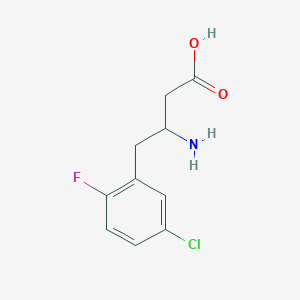
1,3,5(10),9(11)-Estratetrene-3,17beta-diol diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5(10),9(11)-Estratetrene-3,17beta-diol diacetate is a synthetic derivative of estradiol, a naturally occurring estrogen hormone. This compound is known for its potential applications in various fields, including medicine and scientific research. It is characterized by its unique chemical structure, which includes two acetate groups attached to the estradiol molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5(10),9(11)-Estratetrene-3,17beta-diol diacetate typically involves the acetylation of estradiol. The process begins with estradiol, which undergoes a reaction with acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually involve maintaining the mixture at a specific temperature and pH to ensure optimal yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques, including the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency. The process may also include purification steps such as recrystallization and chromatography to remove any impurities and achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
1,3,5(10),9(11)-Estratetrene-3,17beta-diol diacetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield estrone derivatives, while reduction may produce dihydroestradiol derivatives .
Wissenschaftliche Forschungsanwendungen
1,3,5(10),9(11)-Estratetrene-3,17beta-diol diacetate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Investigated for its potential therapeutic applications in hormone replacement therapy and cancer treatment.
Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development.
Wirkmechanismus
The mechanism of action of 1,3,5(10),9(11)-Estratetrene-3,17beta-diol diacetate involves its interaction with estrogen receptors in the body. Upon binding to these receptors, the compound can modulate gene expression and influence various physiological processes. The molecular targets include estrogen receptor alpha and beta, which are involved in regulating reproductive and metabolic functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Estradiol: The parent compound of 1,3,5(10),9(11)-Estratetrene-3,17beta-diol diacetate, known for its role in hormone regulation.
Estrone: Another estrogen hormone with similar biological activities but different chemical structure.
Ethinylestradiol: A synthetic derivative of estradiol used in oral contraceptives.
Uniqueness
This compound is unique due to its acetylated structure, which enhances its stability and bioavailability compared to its parent compound, estradiol. This modification allows for more controlled and sustained release in therapeutic applications .
Eigenschaften
IUPAC Name |
(3-acetyloxy-13-methyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O4/c1-13(23)25-16-5-7-17-15(12-16)4-6-19-18(17)10-11-22(3)20(19)8-9-21(22)26-14(2)24/h5,7,10,12,19-21H,4,6,8-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UESVTJRTUBOKMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2C1(CC=C3C2CCC4=C3C=CC(=C4)OC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



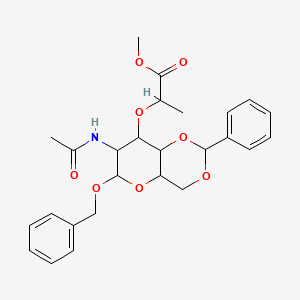

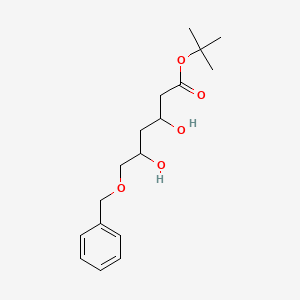
![Bicyclo[3.1.1]heptan-3-ol](/img/structure/B12288780.png)
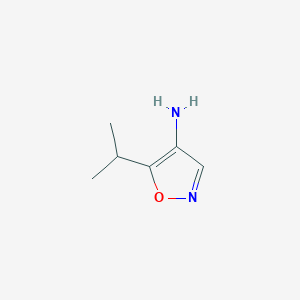
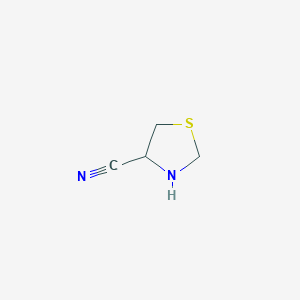
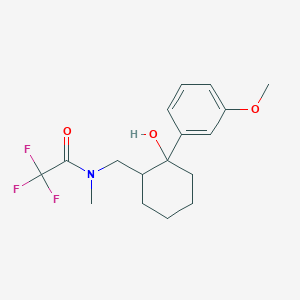

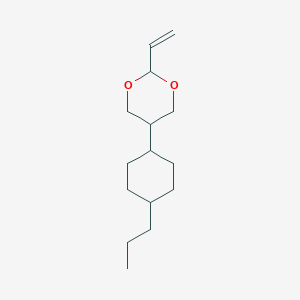
![9-[4-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]-1H-purin-6-one](/img/structure/B12288815.png)
